N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.
Preparation Methods
The synthesis of N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common synthetic route involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Pharmaceuticals: It can be used as a lead compound for the development of new drugs targeting specific diseases.
Industrial Chemistry: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and chemical intermediates.
Biological Research: It can be used as a tool compound to study the mechanisms of action of quinoxaline derivatives and their interactions with biological systems.
Mechanism of Action
The mechanism of action of N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can intercalate into DNA, inhibiting the replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, it can inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Levomycin: An antibiotic with a broad spectrum of activity.
Carbadox: Used as a growth promoter in animal feed.
Properties
Molecular Formula |
C23H20ClN5O3S |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
N-[4-[[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H20ClN5O3S/c1-15(30)26-17-10-12-18(13-11-17)33(31,32)29-23-22(25-14-16-6-2-3-7-19(16)24)27-20-8-4-5-9-21(20)28-23/h2-13H,14H2,1H3,(H,25,27)(H,26,30)(H,28,29) |
InChI Key |
MDHZQALGQALBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.